molecular formula C13H11F3N2 B1439199 Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine CAS No. 1021109-46-5

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine

Cat. No. B1439199
CAS RN: 1021109-46-5
M. Wt: 252.23 g/mol
InChI Key: UXJHXOOPEBTWIY-UHFFFAOYSA-N
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Description

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine (P3TPM) is an important amine compound with numerous applications in science and industry. It is a colorless, crystalline solid with a melting point of 91-92°C and a boiling point of 197-198°C. It is soluble in water and organic solvents, and can be used as a reagent in organic synthesis. P3TPM is a versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Agrochemical Industry

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine: and its derivatives, such as trifluoromethylpyridines (TFMP), play a significant role in the agrochemical industry. They are primarily used in the protection of crops from pests. The introduction of fluazifop-butyl marked the beginning of TFMP derivatives in the agrochemical market, and since then, over 20 new TFMP-containing agrochemicals have been named . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these derivatives.

Pharmaceutical Applications

Several TFMP derivatives are utilized in the pharmaceutical industry. To date, five pharmaceutical products containing the TFMP moiety have been approved, and many more are undergoing clinical trials . These compounds are often used due to their unique properties imparted by the fluorine atoms, which can significantly affect the biological activity and physical properties of the compounds.

Synthesis of Chemical Intermediates

TFMP derivatives are in high demand as chemical intermediates for synthesizing various crop-protection products. One such derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is extensively used for this purpose . The methods for synthesizing these intermediates are crucial for developing new agrochemicals.

FDA-Approved Drugs

The trifluoromethyl group, a key component in Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine, is found in several FDA-approved drugs. These drugs cover a wide range of diseases and disorders, showcasing the importance of the trifluoromethyl group in medicinal chemistry .

Anticancer Drug Development

The compound’s derivatives have been evaluated for their kinase inhibitory activity, which is a validated target for anticancer drug discovery. This highlights the potential of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine in the development of new anticancer therapies .

Analgesic Potential

Research has also been conducted on the analgesic potential of derivatives of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine. This suggests possible applications in developing new pain management drugs .

properties

IUPAC Name

pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)11-5-1-3-9(7-11)12(17)10-4-2-6-18-8-10/h1-8,12H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJHXOOPEBTWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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